Prototribestin

Phytochemistry Chemotaxonomy Quality Control

Generic Tribulus saponin procurement overlooks chemotype variation. Prototribestin (CAS 425407-43-8), a sulfated furostanol saponin, accumulates at 0.636% in Indian Arid zone-2-fold higher than protodioscin-while absent in Vietnamese and SE European samples. • Botanical authentication standard via binary presence/absence geographical marker • Sulfated glycone requires dedicated LC-MS parameters; protodioscin calibrations fail to resolve this polar analyte • MDR reversal activity distinct from inactive co-occurring saponins enables targeted SAR studies

Molecular Formula C45H73O21S·Na
Molecular Weight 1005.10
CAS No. 425407-43-8
Cat. No. B600672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrototribestin
CAS425407-43-8
Molecular FormulaC45H73O21S·Na
Molecular Weight1005.10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prototribestin Sourcing and Identification Guide


Prototribestin (CAS 425407-43-8), also referred to as Tribulosaponin A, is a sulfated furostanol saponin isolated from *Tribulus terrestris* L. [1]. It belongs to a class of steroidal glycosides characterized by a furost-5-ene aglycone core. A key structural differentiator from many co-occurring saponins is the presence of a 4-O-sulfoglucopyranoside moiety in its glycone chain, which can influence its chromatographic behavior and solubility profile [2]. It is found alongside other saponins like protodioscin and dioscin, and its concentration is highly dependent on the plant's geographical origin [3].

Chemotype Selection Geography dictates Prototribestin presence and relative abundance
Analytical Reference Sulfated saponin requires a specific standard, not a non-sulfated analog
Research Probe Supports chemotaxonomy, MDR modulation, and saponin profiling studies

Why Generic Tribulus Saponin Extracts Are Not Equivalent


Procurement driven by a generic 'Tribulus saponin' specification fails because the bioactivity and analytical profile of the extract are chemotype-specific. Research demonstrates that the presence and ratio of Prototribestin to its main co-occurring analog, Protodioscin, is not constant but dictated by geographical origin. For instance, Indian samples from the Arid zone can accumulate Prototribestin as a primary component at 0.636%, whereas Vietnamese and other Indian samples may lack it entirely [1][2]. Substituting a high-Prototribestin chemotype with a generic mixture risks the absence of this specific sulfated saponin and its associated physicochemical properties, making it an entirely different research input. The specific evidence below quantifies this critical distinction.

Generic Tribulus extracts may lack Prototribestin entirely depending on origin
Protodioscin-dominant chemotypes do not replicate the sulfated saponin profile
Non-sulfated analog standards cannot substitute for quantitative analysis of Prototribestin

Quantitative Differentiation from Co-occurring Analogs


Geographical Accumulation Advantage Over Protodioscin

In a direct quantification study of *Tribulus terrestris* fruits, Prototribestin was found to accumulate to more than double the maximal concentration of its close analog, Protodioscin, in a specific validated geographical source. This establishes a clear sourcing-based differentiation for procurement. [1]

Accumulation Ratio
Head-to-head
2.0-fold higher maximal accumulation vs Protodioscin
Guides sourcing for Prototribestin-enriched chemotype
Arid zone India; HPTLC quantification
Phytochemistry Chemotaxonomy Quality Control

Presence/Absence Chemotype Dichotomy by Origin

Prototribestin is a key marker that discriminates between European/West Asian and East/South Asian *Tribulus terrestris* chemotypes. It is a major component in Bulgarian, Turkish, and Iranian samples but is completely absent in samples from Vietnam and certain Indian regions, where other saponins predominate. [1]

Chemotype Marker
Class-level
Present (SE Europe, Iran) vs Absent (Vietnam, some India)
Determines valid geographical sourcing for research
LC-MS chemotype screening
Metabolomics Botanical Authentication Geographical Origin

Sulfated vs. Non-Sulfated Saponin Backbone

Prototribestin is a 22-hydroxy furostanol saponin containing a sulfate group on the 4-position of a glucose moiety. This sulfation is a crucial structural differentiator from its most common analogs, protodioscin and methylprotodioscin, which are non-sulfated. The presence of the sulfate group imparts distinct polarity and ionization properties that directly impact chromatographic retention and mass spectrometric detection. [1][2]

Structural Identity
Class-level
4-O-sulfoglucopyranoside present vs non-sulfated analogs
Mandates specific reference standard for analysis
NMR and MS confirmed
Natural Product Chemistry Structure Elucidation Analytical Reference

MDR Reversal Activity in Murine Lymphoma Model

While the methylated derivative (methylprototribestin) was the most effective multidrug resistance (MDR) modulator in a direct comparison, the non-methylated Prototribestin (referred to as tribestin) demonstrated a quantifiable, moderate MDR reversal activity. This contrasts with other tested saponins that were completely inactive in this assay. [1]

MDR Modulation
Cross-study comparable
Moderate response reported; other saponins inactive
Supports MDR modulator screening studies
Lymphoma model; data to verify
Pharmacology Multidrug Resistance Cancer Research

Validated Research and Quality Control Applications


Chemotype-Specific Botanical Reference Material Development

Given the evidence that Prototribestin accumulation is 2-fold higher than Protodioscin in the Indian Arid zone, a research lab can develop a botanical reference material from this specific geographical origin. This material would be uniquely suited for studies investigating the distinct pharmacological properties of a Prototribestin-dominated saponin profile, as opposed to the commonly used Bulgarian chemotype where protodioscin is dominant. [1]

Geographical Authentication of Commercial Extracts

The presence/absence data provide a definitive binary marker. A quality control laboratory procuring Prototribestin as an analytical standard can use it to authenticate the claimed geographical origin of a *Tribulus terrestris* extract. The absence of Prototribestin in a sample purportedly from Southeastern Europe is a conclusive sign of adulteration or mislabeling, making it an essential reference compound for botanical authenticity testing. [2]

Method Development for Sulfated Saponin Analysis

The unique sulfation of Prototribestin, which differentiates it from non-sulfated analogs, makes it an indispensable reference standard for developing and validating HPLC or LC-MS methods. An analytical lab must use Prototribestin specifically to optimize separation and ionization parameters for the sulfated saponin fraction, as a method calibrated only for protodioscin will not accurately resolve or quantify this polar, sulfated compound. [3]

MDR Modulator Research Procurement Trigger

The direct data identifying Prototribestin (tribestin) as possessing moderate MDR reversal activity, while other saponins in its class are inactive, triggers its specific procurement for follow-up structure-activity relationship (SAR) studies. A scientist investigating the non-methylated furostanol scaffold's contribution to MDR modulation would purchase Prototribestin, not a generic saponin mixture, to build on this specific, evidence-based moderate activity. [4]

Application
Selection Property
Validation Focus
Chemotype-specific reference development
Geographical origin-based chemotype selection
Prototribestin-to-Protodioscin ratio verification
Botanical authenticity testing
Prototribestin presence/absence binary marker
Geographical origin traceability validation
Sulfated saponin analytical method development
Sulfated-specific reference standard
Chromatographic resolution and ionization optimization
MDR modulator SAR research
Reported MDR modulation response
MDR reversal assay endpoint verification
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